molecular formula C16H20BrClOSi B13927620 ((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13927620
M. Wt: 371.8 g/mol
InChI Key: FDKVPMMSHXYAQO-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyl (TBDMS) group attached to the naphthalene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:

    Chlorination: Chlorine can be introduced at the 8-position using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Silylation: The hydroxyl group at the 3-position can be protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

    Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 1-amino-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene or 1-thio-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene.

    Oxidation Products: Naphthoquinones or other oxidized derivatives.

    Reduction Products: Dihydronaphthalenes or other reduced derivatives.

Scientific Research Applications

1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene depends on its specific application and the target it interacts with

    Molecular Targets: Interaction with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

    Pathways Involved: Modulation of signaling pathways, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-8-chloro-3-hydroxynaphthalene: Lacks the TBDMS group, making it more reactive in certain conditions.

    1-Bromo-8-chloro-3-methoxynaphthalene: Contains a methoxy group instead of the TBDMS group, affecting its solubility and reactivity.

    1-Bromo-8-chloro-3-aminonaphthalene: Contains an amino group, which can participate in different types of reactions compared to the TBDMS-protected compound.

Uniqueness

1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is unique due to the presence of the TBDMS group, which provides protection to the hydroxyl group and allows for selective reactions at other positions. This makes it a valuable intermediate in multi-step synthetic processes and enhances its utility in various research and industrial applications.

Properties

Molecular Formula

C16H20BrClOSi

Molecular Weight

371.8 g/mol

IUPAC Name

(4-bromo-5-chloronaphthalen-2-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H20BrClOSi/c1-16(2,3)20(4,5)19-12-9-11-7-6-8-14(18)15(11)13(17)10-12/h6-10H,1-5H3

InChI Key

FDKVPMMSHXYAQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)C=CC=C2Cl)Br

Origin of Product

United States

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